



# **Application Notes and Protocols: SGK3-PROTAC1** in CAMA-1 Cell Lines

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Compound of Interest Compound Name: PROTAC SGK3 degrader-1 Get Quote Cat. No.: B2619681

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Serum and glucocorticoid-regulated kinase 3 (SGK3) is a critical component of the PI3K signaling pathway, playing a significant role in cell proliferation, survival, and migration.[1] In the context of breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like CAMA-1, SGK3 has been identified as a key factor in mediating resistance to PI3K and Akt inhibitors.[2] [3] CAMA-1 is a human breast adenocarcinoma cell line, characterized as ER/PR-positive and HER2-negative, with known oncogenic mutations in PTEN and p53.[4][5] The development of SGK3-PROTAC1, a proteolysis-targeting chimera, offers a novel therapeutic strategy by selectively targeting SGK3 for degradation, thereby overcoming resistance mechanisms.[2][3] These application notes provide a comprehensive overview of the use of SGK3-PROTAC1 in CAMA-1 cells, including its effects on protein degradation, cell signaling, and proliferation, along with detailed protocols for key experiments.

# **Data Presentation**

# Table 1: Efficacy of SGK3-PROTAC1 in CAMA-1 Cells



| Parameter   | Concentration | Time              | Result  | Reference |
|---|---------------|-------------------|---|-----------|
| SGK3<br>Degradation                                       | 0.3 μΜ        | 2 hours           | ~50%<br>degradation of<br>endogenous<br>SGK3                        | [2][3][6] |
| SGK3<br>Degradation                                       | 0.3 μΜ        | 8 hours           | ~80% (maximal)<br>degradation of<br>endogenous<br>SGK3              | [2][3][7] |
| Substrate<br>Phosphorylation                              | >0.1 μM       | 8 hours           | Reduction in NDRG1 phosphorylation                                  | [8]       |
| Cell Growth (in combination with GDC0941)                 | 0.3 μΜ        | 5 days            | Significant reduction in cell proliferation                         | [2][9]    |
| mTORC1 Signaling (in combination with GDC0941 or AZD5363) | 0.3 μΜ        | 8 hours or 5 days | Suppression of<br>mTORC1-<br>mediated<br>phosphorylation<br>of S6K1 | [2][9]    |

**Table 2: Specificity of SGK3-PROTAC1** 

| Target                  | Effect                   | Note                    | Reference |
|-------------------------|--------------------------|-------------------------|-----------|
| SGK1                    | No degradation           | Closely related isoform | [2][3][6] |
| SGK2                    | No degradation           | Closely related isoform | [2][3][6] |
| Other cellular proteins | No significant reduction | Proteomic analysis      | [2][3]    |

# **Signaling Pathways and Mechanisms**



SGK3-PROTAC1 is a heterobifunctional molecule that consists of a ligand that binds to the SGK3 kinase, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This design facilitates the formation of a ternary complex between SGK3, SGK3-PROTAC1, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.

In CAMA-1 cells, which exhibit resistance to PI3K/Akt inhibitors, SGK3 can compensate for the loss of Akt activity and sustain downstream signaling, particularly through the mTORC1 pathway.[2][3] By degrading SGK3, SGK3-PROTAC1 effectively blocks this resistance mechanism.

# SGK3-PROTAC1 SGK3 Kinase Ternary Complex (SGK3-PROTAC1-VHL) Ubiquitination of SGK3 Proteasome SGK3 Degradation

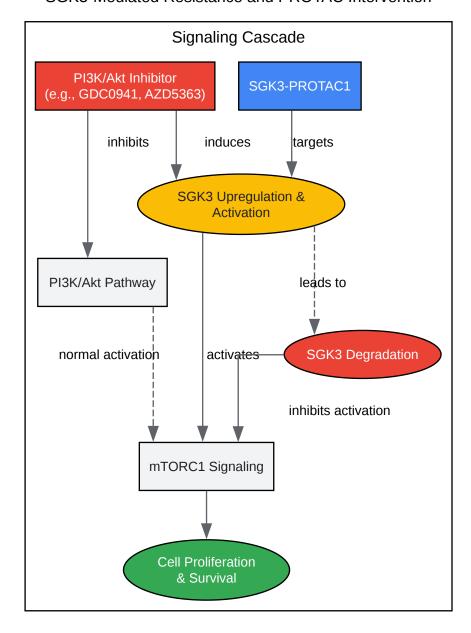
Mechanism of SGK3-PROTAC1 Action

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Caption: Mechanism of SGK3-PROTAC1 induced degradation of SGK3.



In the context of PI3K/Akt inhibitor resistance in CAMA-1 cells, SGK3 plays a pivotal role in maintaining mTORC1 signaling. Treatment with a PI3K inhibitor like GDC0941 or an Akt inhibitor like AZD5363 leads to the upregulation and activation of SGK3, which then phosphorylates downstream targets to sustain cell proliferation. SGK3-PROTAC1 abrogates this escape mechanism.



SGK3-Mediated Resistance and PROTAC Intervention

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Caption: SGK3-mediated resistance pathway and its inhibition by SGK3-PROTAC1.



# Experimental Protocols CAMA-1 Cell Culture

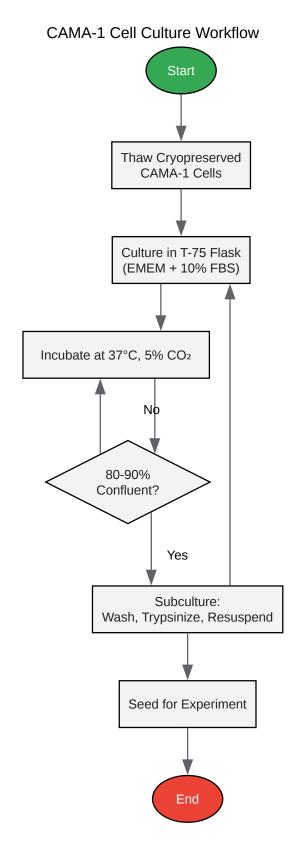
#### Materials:

- CAMA-1 cell line (ATCC® HTB-21™)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 6-well, 12-well, or 96-well plates

#### Protocol:

- Culture CAMA-1 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the detached cells in fresh growth medium and seed into new flasks or plates at the desired density.
- For experiments, seed cells in appropriate plates and allow them to adhere overnight before treatment.





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Caption: Workflow for routine culture of CAMA-1 cells.



# **Western Blot Analysis for SGK3 Degradation**

#### Materials:

- CAMA-1 cells
- SGK3-PROTAC1
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-SGK3, anti-GAPDH/β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Protocol:

- Seed CAMA-1 cells in 6-well plates.
- Treat cells with the desired concentrations of SGK3-PROTAC1 (e.g., 0.1-0.3 μM) or DMSO for the specified duration (e.g., 2, 4, 8, 24 hours).[7]
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using a BCA assay.



- Denature protein lysates by boiling with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

# **Cell Proliferation Assay**

#### Materials:

- CAMA-1 cells
- SGK3-PROTAC1
- PI3K inhibitor (e.g., GDC0941) or Akt inhibitor (e.g., AZD5363)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
- Plate reader

#### Protocol:

- Seed CAMA-1 cells in 96-well plates at a low density (e.g., 2000-5000 cells/well).
- Allow cells to adhere overnight.



- Treat cells with SGK3-PROTAC1 alone, the PI3K/Akt inhibitor alone, or a combination of both. Include a vehicle control (DMSO).[2]
- Incubate the cells for the desired period (e.g., 5 days).
- At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Normalize the results to the vehicle-treated control to determine the percentage of cell viability or growth inhibition.

# Conclusion

SGK3-PROTAC1 is a potent and selective degrader of SGK3 kinase. In CAMA-1 breast cancer cells, it effectively overcomes resistance to PI3K and Akt inhibitors by preventing the SGK3-mediated reactivation of the mTORC1 signaling pathway.[2][3] The provided protocols offer a foundation for investigating the cellular and molecular effects of SGK3-PROTAC1 in this and other relevant cancer cell lines. These studies are crucial for the continued development of PROTAC-based therapies in oncology.

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